molecular formula C11H9F3N2O2 B12500449 Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B12500449
M. Wt: 258.20 g/mol
InChI Key: QJIKTTIODCMOAE-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a methyl group at position 1, and a carboxylate ester at position 5. These substitutions confer distinct electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylate ester improves solubility and serves as a synthetic handle for further derivatization .

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

methyl 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-16-8-6(9(17)18-2)4-3-5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3

InChI Key

QJIKTTIODCMOAE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Method: Condensation with Trifluoroacetic Anhydride

Reagents/Conditions :

  • Substrate : 3,4-Diaminobenzoic acid or substituted o-phenylenediamine derivatives.
  • Catalyst : Trifluoroacetic anhydride (TFA) or BF₃·OEt₂.
  • Solvent : Propylene glycol or tetrahydrofuran (THF).
  • Temperature : 70–110°C.

Procedure :

  • Cyclization : React o-phenylenediamine with trifluoroacetic anhydride in propylene glycol under BF₃·OEt₂ catalysis to form the benzimidazole core with a trifluoromethyl group.
  • Carboxylation : Introduce the carboxylic acid group at position 7 via subsequent reactions with carbon dioxide or acid chlorides.

Yield : ~70–80% (depending on substituents).
Purification : Column chromatography (DCM/methanol).

Esterification of Carboxylic Acid

The carboxylic acid intermediate is converted to the methyl ester using methanol and appropriate catalysts.

Method A: Acid-Catalyzed Esterification

Reagents/Conditions :

  • Substrate : 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid.
  • Catalyst : H₂SO₄ or p-toluenesulfonic acid (PTSA).
  • Solvent : Methanol.
  • Temperature : Reflux (60°C).

Procedure :

  • Esterification : React the carboxylic acid with methanol under acidic conditions.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : ~85% (based on analogous reactions).

Method B: Coupling with DCC/HBTU

Reagents/Conditions :

  • Substrate : 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid.
  • Coupling Agents : DCC (N,N'-dicyclohexylcarbodiimide) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Base : Triethylamine (TEA).
  • Solvent : DMF or THF.
  • Temperature : Room temperature or 50°C.

Procedure :

  • Activation : Activate the carboxylic acid with DCC/HBTU in DMF.
  • Methylation : Add methanol to the reaction mixture.
  • Purification : Column chromatography (ethyl acetate/hexane).

Yield : ~75–80%.

N1-Methylation

The methyl group at position 1 is introduced via alkylation of the benzimidazole nitrogen.

Method: Alkylation with Methyl Iodide

Reagents/Conditions :

  • Substrate : Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate.
  • Alkylating Agent : Methyl iodide (CH₃I).
  • Base : K₂CO₃ or NaH.
  • Solvent : DMF, THF, or acetone.
  • Temperature : Room temperature or 50°C.

Procedure :

  • Alkylation : React the benzimidazole with methyl iodide in the presence of a base.
  • Workup : Filter the catalyst, wash with water, and dry the product.

Yield : ~70–85% (varies with reaction time).

Alternative Synthetic Routes

Ring Transformation via Mesoionic Oxazolium-5-olates

Reagents/Conditions :

  • Substrate : N-Acyl-N-alkylglycine derivatives.
  • Reagent : Trifluoroacetic anhydride.
  • Amidine : Formamidine or benzamidine.
  • Temperature : 70°C.

Procedure :

  • Formation of Oxazolium-5-olate : React N-acyl-N-alkylglycine with trifluoroacetic anhydride.
  • Ring Transformation : Condense with amidines to form the benzimidazole core.

Yield : ~60–70%.

Comparison of Synthetic Methods

Method Reagents/Conditions Yield Purification Reference
Condensation with TFA BF₃·OEt₂, propylene glycol, 110°C 70–80% Column chromatography
Acid-Catalyzed Esterification H₂SO₄, methanol, reflux 85% Extraction, NaHCO₃
DCC/HBTU Coupling DMF, TEA, 50°C 75–80% Column chromatography
Alkylation with CH₃I K₂CO₃, DMF, 50°C 70–85% Filtration, drying
Ring Transformation Trifluoroacetic anhydride, amidines 60–70% Chromatography

Critical Challenges and Optimizations

  • Trifluoromethyl Group Stability : The trifluoromethyl group may require protective groups during synthesis to prevent degradation under acidic/basic conditions.
  • Esterification Efficiency : Anhydrous conditions and excess methanol improve ester yields.
  • Alkylation Selectivity : Excess methyl iodide or prolonged reaction times can lead to over-alkylation; careful stoichiometry is essential.

Industrial-Scale Considerations

For large-scale production, continuous flow synthesis or automated systems may enhance yield consistency. For example:

  • Cyclization : Use BF₃·OEt₂ in a sealed reactor for better thermal control.
  • Esterification : Optimize DCC/HBTU ratios to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific enzymes and signaling pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Positional Isomers and Substituent Variations

  • Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 131020-50-3) Key Difference: The carboxylate ester is at position 6 instead of 6. Impact: Positional isomerism affects molecular dipole moments and binding interactions.
  • Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4)

    • Key Difference : Lacks the 1-methyl and 2-trifluoromethyl groups.
    • Impact : Reduced steric bulk and lipophilicity, leading to lower membrane permeability compared to the target compound .

Halogenated Analogues

  • Methyl 4,5-difluoro-2-(methoxymethyl)-1H-benzo[d]imidazole-7-carboxylate Key Features: Difluoro substitution at positions 4 and 5, with a methoxymethyl group at position 2. Impact: Fluorine atoms increase electronegativity, enhancing stability against oxidative metabolism.
  • Methyl 2-chloro-4,5-difluoro-1H-benzo[d]imidazole-7-carboxylate

    • Key Features : Chlorine at position 2 and fluorine at positions 4 and 3.
    • Impact : Chlorine’s strong electron-withdrawing effect increases reactivity in nucleophilic aromatic substitution, unlike the trifluoromethyl group, which is more inert .

Structural and Functional Analysis Table

Compound Name Substituents (Positions) Key Properties/Applications Reference
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 1-Me, 2-CF₃, 7-COOMe High lipophilicity, metabolic stability
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate 1-Me, 6-COOMe Altered H-bonding, potential pharmacokinetic shifts
Methyl 4,5-difluoro-2-(methoxymethyl)-1H-benzo[d]imidazole-7-carboxylate 4,5-F, 2-CH₂OMe, 7-COOMe Enhanced oxidative stability
TCV-116 2-OEt, 1-biphenyl-tetrazole, 7-COOMe Angiotensin II antagonist, high receptor affinity
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate 1-pyrimidinylmethyl, 7-COOMe Antitubercular activity via enzyme interactions

Biological Activity

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS Number: 83450465) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Molecular Formula : C11_{11}H9_9F3_3N2_2O2_2
  • Molecular Weight : 252.20 g/mol
  • CAS Number : 83450465

This compound features a benzoimidazole core with a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Antibacterial Activity

Recent studies have indicated that compounds containing imidazole derivatives exhibit significant antibacterial properties. This compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is hypothesized to contribute to its enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent antibacterial effects .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
This compoundMRSA<10
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleMRSA12
Pyrrole Benzamide DerivativesStaphylococcus aureus3.12 - 12.5

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The SAR analysis suggests that modifications on the benzimidazole core significantly affect its cytotoxic potency .

Table 2: Cytotoxicity of Benzimidazole Derivatives

Compound NameCell LineIC50 (µM)
This compoundA431 (epithelial carcinoma)<20
DoxorubicinA431<0.5
Compound XHT29 (colorectal cancer)15

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of electron-withdrawing groups, such as trifluoromethyl, enhances the biological activity of benzimidazole derivatives. The spatial arrangement and electronic properties of substituents on the benzimidazole ring are critical for their interaction with biological targets. For instance, compounds with additional methyl or halogen substituents have shown improved efficacy against both bacterial and cancer cell lines .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on MRSA Inhibition : A recent study demonstrated that this compound effectively inhibited MRSA growth in vitro, showcasing a promising alternative to traditional antibiotics.
  • Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines revealed that this compound induced significant apoptotic effects, surpassing many existing chemotherapy agents in potency.
  • Combination Therapy Potential : Preliminary data suggest that when used in combination with other chemotherapeutic agents, it may enhance therapeutic efficacy while reducing side effects.

Q & A

Q. What are the common synthetic routes for Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions starting from substituted diamino benzoate precursors. For example:
  • Step 1 : React methyl 2,3-diamino-4,5-difluorobenzoate with trifluoroacetic acid or its derivatives under reflux conditions (120°C) to form the benzimidazole core .
  • Step 2 : Introduce the trifluoromethyl group using reagents like N-chlorosuccinimide (NCS) in acetonitrile at 100°C, followed by substitution with trifluoromethylating agents .
  • Purification : Silica gel chromatography (0–5% MeOH/CH₂Cl₂ gradient) or reverse-phase HPLC (10–90% CH₃CN/H₂O) is employed to isolate the product .

Q. Table 1: Representative Synthetic Conditions

PrecursorReagent/ConditionsYield (%)Reference
Methyl 2,3-diamino-4,5-difluorobenzoateMethoxyacetic acid, 120°C, 3 hr65–70
Methyl 2-chloro-4,5-difluoro-benzimidazoleNCS, CH₃CN, 100°C, 12 hr55–60

Q. How is the structural confirmation of this compound performed?

  • Methodological Answer : Structural elucidation involves:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C2, methyl ester at C7) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M+1]⁺ = 257.3) to validate molecular weight .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .

Advanced Research Questions

Q. How can reaction yields be optimized during trifluoromethyl group introduction?

  • Methodological Answer : Key parameters include:
  • Reagent Stoichiometry : Use 1.5 equivalents of NCS to minimize side reactions .
  • Solvent Choice : Acetonitrile enhances reactivity due to its polar aprotic nature .
  • Temperature Control : Maintain 100°C in sealed vessels to prevent reagent decomposition .
  • Workup : Rapid purification via silica gel chromatography reduces degradation .

Q. How are contradictions in spectral data resolved during characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR peaks) are addressed by:
  • Cross-Validation : Compare data with analogous compounds (e.g., methyl 2-(trifluoromethyl)-1H-benzimidazole-7-carboxylate ).
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR shifts and verifies experimental data .
  • Crystallographic Refinement : SHELXL refines X-ray data to resolve ambiguities in substituent positions .

Q. What purification strategies are effective for eliminating by-products?

  • Methodological Answer :
  • Chromatography :
  • Normal Phase : Silica gel with CH₂Cl₂/MeOH gradients removes polar impurities .
  • Reverse-Phase HPLC : Separates non-polar by-products (e.g., unreacted aniline derivatives) .
  • Crystallization : Ethyl acetate/heptane mixtures yield high-purity crystals .

Q. Table 2: Purification Outcomes

MethodPurity (%)Key Impurities RemovedReference
Silica Gel (CH₂Cl₂/MeOH)>95Unreacted diamino precursors
Reverse-Phase HPLC>98N-Chlorosuccinimide by-products

Q. How can computational methods aid in studying this compound’s bioactivity?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock predict binding affinities to targets (e.g., EGFR kinase domain) using crystal structures .
  • ADMET Analysis : SwissADME evaluates pharmacokinetic properties (e.g., logP = 2.8, indicating moderate lipophilicity) .
  • Dynamic Simulations : Molecular Dynamics (MD) assess stability in biological membranes .

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